3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Catalog No.
S14163721
CAS No.
M.F
C7H11ClN4O
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propan...

Product Name

3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-(methylamino)propanamide

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C7H11ClN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)

InChI Key

ZABKKLNVPMZPPU-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)Cl)C(=O)N

3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom and an amide functional group. The molecular formula for this compound is C7H10ClN3O, indicating the presence of seven carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. Its systematic name reflects its structural components, which include a pyrazole moiety and a propanamide backbone.

Typical of amides and pyrazoles. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
  • Nucleophilic Substitution: The chlorine atom in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Research indicates that 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the pyrazole ring is often associated with various pharmacological properties, including anti-inflammatory and analgesic effects.

Several methods have been proposed for synthesizing 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide:

  • From Pyrazole Derivatives: Starting with 4-chloro-1H-pyrazole, it can be reacted with methylamine followed by acylation with propanoyl chloride.
  • One-Pot Synthesis: A more efficient method involves a one-pot reaction where 4-chloro-1H-pyrazole is treated with methylamine and an appropriate acid chloride in the presence of a base.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can speed up the reaction times and improve yields when synthesizing this compound.

The compound has potential applications in various fields, particularly in medicinal chemistry. Its biological properties suggest it could be developed into a therapeutic agent for treating cancer or inflammatory diseases. Additionally, it may serve as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.

Interaction studies involving 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide have focused on its binding affinity to specific biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects when used therapeutically. Preliminary data suggest that it may interact with certain metabolic enzymes, influencing their activity and potentially leading to altered metabolic pathways.

Several compounds exhibit structural similarities to 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Differences
3-Chloro-1H-pyrazolestructureLacks the propanamide group, primarily acts as an intermediate in synthesis.
4-MethylpyrazolestructureContains a methyl group instead of chlorine; used as an antifungal agent.
5-Amino-1H-pyrazolestructureFeatures an amino group at position five; known for its role in agriculture as a herbicide.

The uniqueness of 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide lies in its specific combination of functional groups and biological activity profile, making it a promising candidate for further research and development in medicinal chemistry.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.0621387 g/mol

Monoisotopic Mass

202.0621387 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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